molecular formula C15H21NO4 B15337481 7-(2-Hydroxybenzamido)octanoic Acid

7-(2-Hydroxybenzamido)octanoic Acid

Cat. No.: B15337481
M. Wt: 279.33 g/mol
InChI Key: SKEULONHISSOIE-UHFFFAOYSA-N
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Description

7-(2-Hydroxybenzamido)octanoic Acid is a chemical compound with the molecular formula C15H21NO4. It is known for its role as an absorption enhancer, particularly in the pharmaceutical industry. This compound is utilized to improve the bioavailability of various drugs, making it a valuable asset in drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Hydroxybenzamido)octanoic Acid typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized to increase yield, improve reaction selectivity, and reduce production costs. The use of ethyl chloroformate enhances the reaction efficiency, making it suitable for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: It can participate in substitution reactions, especially involving the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-(2-Hydroxybenzamido)octanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-Hydroxybenzamido)octanoic Acid involves increasing the lipophilicity of non-covalent macromolecular complexes. This enhances passive transcellular permeability across the intestinal epithelium, thereby improving the oral absorption of drugs. The compound interacts with molecular targets such as cell membrane lipids, facilitating the transport of drugs across cell membranes .

Comparison with Similar Compounds

  • 8-(2-Hydroxybenzamido)octanoic Acid
  • Salcaprozate Sodium

Comparison: 7-(2-Hydroxybenzamido)octanoic Acid is unique due to its specific structure, which allows it to effectively enhance drug absorption. Compared to similar compounds like Salcaprozate Sodium, it offers improved selectivity and efficiency in drug delivery systems. Its ability to increase the permeability of the intestinal epithelium makes it a valuable compound in pharmaceutical applications .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

7-[(2-hydroxybenzoyl)amino]octanoic acid

InChI

InChI=1S/C15H21NO4/c1-11(7-3-2-4-10-14(18)19)16-15(20)12-8-5-6-9-13(12)17/h5-6,8-9,11,17H,2-4,7,10H2,1H3,(H,16,20)(H,18,19)

InChI Key

SKEULONHISSOIE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCC(=O)O)NC(=O)C1=CC=CC=C1O

Origin of Product

United States

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